2-{[(4-bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(4-Bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C18H18BrNO3 This compound is characterized by the presence of a bromophenyl group, an acetyl group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the bromophenylacetyl intermediate. This intermediate is then reacted with an amine derivative to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(4-Bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The acetyl and tetrahydrofuran-2-ylmethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with a bromine atom attached to the benzamide core.
4-{[(4-Chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide: A similar compound with a chlorophenoxy group instead of a bromophenyl group.
Uniqueness
2-{[(4-Bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group enhances its reactivity, while the tetrahydrofuran-2-ylmethyl group provides additional stability and solubility.
Properties
Molecular Formula |
C20H21BrN2O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21BrN2O3/c21-15-9-7-14(8-10-15)12-19(24)23-18-6-2-1-5-17(18)20(25)22-13-16-4-3-11-26-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
GJAVKFJUJHXBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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